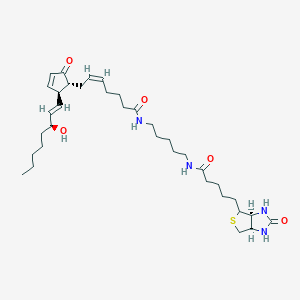
Prostaglandin A2-biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prostaglandin A2 (PGA2) blocks cell cycle progression of NIH 3T3 cells at the G1 and G2/M phase. It has antitumor effects, targeting scaffold/matrix attachment region-binding protein 1 (SMAR1) through an Hsp70-dependent mechanism. PGA2 also induces apoptosis in HL-60 cells. Prostaglandin A2-biotin (PGA2-biotin) is an affinity probe which allows PGA2 to be detected through an interaction with the biotin ligand. Biotinylated eicosanoids have been used to capture proteins which interact with the lipid.
Scientific Research Applications
Prostaglandins: Pharmacology and Clinical Applications
Prostaglandins, including Prostaglandin A2, play a crucial role in various physiological and pathological processes. They are involved in the regulation of blood pressure, treatment of hypertension, peripheral vascular diseases, and have potential in asthma treatment due to their bronchodilator effect (Karim & Hillier, 2012).
Prostaglandins and Inflammation
Prostaglandin A2 is a part of the prostaglandin family, which is significant in sustaining homeostatic functions and mediating pathogenic mechanisms, including the inflammatory response. These prostaglandins are produced from arachidonate by cyclooxygenase isoenzymes and play a role in both the promotion and resolution of inflammation (Ricciotti & FitzGerald, 2011).
Prostaglandins in Reproductive Biology
In reproductive biology, prostaglandins, including Prostaglandin A2, are known for their significant roles in processes such as ovulation, luteolysis, implantation, decidualization, and parturition (Sirois, Boerboom & Sayasith, 2003).
Biotin in Metabolism and Gene Expression
Biotin functions as a prosthetic group of enzymes in eukaryotic cells, catalyzing key reactions in gluconeogenesis, fatty acid synthesis, and amino acid catabolism. Its role in activating carboxylases and its association with gene expression and neurological disorders are significant (León-Del-Río, 2019).
Biotin-Responsive Immunoregulatory Dysfunction
The immunoregulatory system requires prostaglandins for activation. In multiple carboxylase deficiency, an impairment in immunoregulatory function due to defective prostaglandin production can be corrected by biotin administration (Fischer et al., 2004).
Role of Prostaglandins in Allergic Lung Inflammation and Asthma
Prostaglandins, including Prostaglandin A2, play a critical role in allergic airway inflammation and asthma. Their diverse effects on different receptors can have opposing physiological and immunological implications (Claar, Hartert & Peebles, 2015).
properties
Product Name |
Prostaglandin A2-biotin |
|---|---|
Molecular Formula |
C35H56N4O5S |
Molecular Weight |
644.9 |
InChI |
InChI=1S/C35H56N4O5S/c1-2-3-7-14-27(40)21-19-26-20-22-30(41)28(26)15-8-4-5-9-17-32(42)36-23-12-6-13-24-37-33(43)18-11-10-16-31-34-29(25-45-31)38-35(44)39-34/h4,8,19-22,26-29,31,34,40H,2-3,5-7,9-18,23-25H2,1H3,(H,36,42)(H,37,43)(H2,38,39,44)/b8-4-,21- |
InChI Key |
CMOWJMGZBDREFB-LNXPZEIUSA-N |
SMILES |
O=C1C=C[C@H](/C=C/[C@@H](O)CCCCC)[C@H]1C/C=CCCCC(NCCCCCNC(CCCC[C@H]2SC[C@@](N3)([H])[C@]2([H])NC3=O)=O)=O |
synonyms |
PGA2-biotin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



